N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Übersicht
Beschreibung
N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 43-9006 is a small molecule kinase inhibitor that has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a promising candidate for the treatment of various types of cancer.
Wirkmechanismus
N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 exerts its anti-tumor and anti-angiogenic effects through the inhibition of multiple kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, this compound 43-9006 disrupts signaling pathways that are critical for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-angiogenic effects, this compound 43-9006 has been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound 43-9006 can inhibit the proliferation of endothelial cells, induce apoptosis in tumor cells, and inhibit the production of cytokines and growth factors that are critical for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 in lab experiments is its potent anti-tumor and anti-angiogenic properties, which make it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound 43-9006 in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 in scientific research. One area of focus is the development of combination therapies that incorporate this compound 43-9006 with other anti-cancer agents. Another area of focus is the identification of biomarkers that can predict the response to this compound 43-9006 therapy. Additionally, there is ongoing research into the potential use of this compound 43-9006 in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
In conclusion, this compound 43-9006 is a promising small molecule kinase inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-tumor and anti-angiogenic properties make it a promising candidate for the treatment of various types of cancer. Ongoing research will continue to explore the potential uses of this compound 43-9006 in the development of new cancer therapies and the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. Studies have shown that this compound 43-9006 exhibits potent anti-tumor and anti-angiogenic properties, making it a promising candidate for the treatment of solid tumors such as renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-4-12(2)17-24(20,21)13-5-6-15(23-3)14(11-13)16(19)18-7-9-22-10-8-18/h5-6,11-12,17H,4,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGMVEIDHVVNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.